1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetylamino group, a quinoline ring, a morpholine ring, and a piperidine ring with a carboxamide group .
Molecular Structure Analysis
The molecule contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. Additionally, it has a piperidine ring, which is a common structural element in many pharmaceuticals and alkaloids .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the acetylamino group might participate in acylation or deacylation reactions. The quinoline ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of polar groups like acetylamino and carboxamide might increase its solubility in polar solvents .Scientific Research Applications
Antiviral Activity:
- Compound 1: Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Other Biological Activities: Indole derivatives also exhibit:
Piperidine Derivatives: Synthesis and Pharmacological Applications
The compound “1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide” contains a piperidine moiety. Piperidines play a crucial role in drug design. Here’s an overview:
Synthesis of Piperidines: Pharmacological Applications:Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-23(29(25,26)16-9-7-15(27-2)8-10-16)18-11-12-28-19(18)20(24)22-13-14-5-3-4-6-17(14)21/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXOOYAEQRZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
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